Milrinone lactate
Overview
Description
Milrinone lactate is a member of a class of bipyridine inotropic/vasodilator agents with phosphodiesterase inhibitor activity . It is distinct from digitalis glycosides or catecholamines . It is designated chemically as 1,6-dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile lactate .
Synthesis Analysis
The synthesis of Milrinone involves the generation of ring-closure reaction of 1-oxyethyl group-2-ethanoyl-2-(4-pyridyl) ethene and malonamide nitrile .
Molecular Structure Analysis
Milrinone is an off-white to tan crystalline compound with a molecular weight of 211.2 and an empirical formula of C12H9N3O . It is slightly soluble in methanol, and very slightly soluble in chloroform and in water .
Chemical Reactions Analysis
Milrinone increases intracellular cyclic adenosine monophosphate (cAMP) by inhibiting Type III phosphodiesterase . This results in a positive inotropic effect on the heart and vasodilation in the periphery .
Physical And Chemical Properties Analysis
Milrinone is an off-white to tan crystalline compound with a molecular weight of 211.2 and an empirical formula of C12H9N3O . It is slightly soluble in methanol, and very slightly soluble in chloroform and in water . As the lactate salt, it is stable and colorless to pale yellow in solution .
Scientific Research Applications
Hemodynamic Effects in Pediatric Septic Shock
Milrinone lactate has been studied for its hemodynamic effects in pediatric patients with nonhyperdynamic septic shock. It was observed that intravenous milrinone significantly increased cardiac index, stroke volume index, and oxygen delivery while decreasing systemic vascular resistance and mean pulmonary arterial pressure. This suggests milrinone can improve cardiovascular function in pediatric septic shock patients when used in addition to catecholamines, without adverse effects (Barton et al., 1996).
Impact on Metabolism Post-Cardiopulmonary Bypass
A study comparing milrinone with adrenaline and placebo in cardiac surgery patients post-cardiopulmonary bypass found that milrinone resulted in significantly lower serum lactate levels and higher base excess, indicating a beneficial effect on aerobic tissue metabolism. This may be due to its combined positive inotropic and peripheral vasodilatory effects (Tatlis et al., 2008).
Efficacy in Refractory Heart Failure
Research into the curative effects of milrinone lactate on refractory heart failure revealed significant improvements in curative effect, resting heart rate, and left ventricular ejection fraction compared to a control group, suggesting its effectiveness in treating refractory heart failure (Chen Jun-lian, 2014).
Nanoparticle Formulation for Heart-Targeted Drug Delivery
A novel protein nanoparticle formulation using albumin protein conjugated with angiotensin II peptide for heart-targeted delivery of milrinone was developed. This formulation showed improved pharmacokinetics, retention time, and enhanced efficacy in a rat model of congestive heart failure (Lomis et al., 2021).
Pharmacokinetics and Pharmacodynamics in Septic Shock
Another study focused on the pharmacokinetics and pharmacodynamics of milrinone lactate in pediatric patients with septic shock. It recommended specific loading doses and infusion rates for patients with normal renal function to achieve hemodynamic end points without adverse effects (Lindsay et al., 1998).
Milrinone in Heart Failure: Acute Hemodynamic Effects
Milrinone was evaluated for its acute hemodynamic and metabolic effects in patients with congestive heart failure. The study indicated that milrinone significantly improves left ventricular function due to its vasodilation and positive inotropic effects, but cautioned its use in patients with severe coronary artery disease (Timmis et al., 1985).
Scientific Research Applications of Milrinone Lactate
Hemodynamic Effects in Pediatric Septic Shock
Milrinone lactate has been evaluated for its hemodynamic effects in pediatric patients with nonhyperdynamic septic shock. The study demonstrated that intravenous milrinone significantly increased cardiac index and stroke volume index while decreasing systemic vascular resistance index and pulmonary vascular resistance index. This indicates milrinone's potential in improving cardiovascular function in pediatric septic shock patients (Barton et al., 1996).
Influence on Metabolism After Cardiopulmonary Bypass
Research has shown that milrinone can positively affect tissue metabolism in cardiac surgery patients undergoing extracorporeal circulation. It was found to lower serum lactate levels and increase base excess compared to adrenaline and placebo, suggesting its beneficial effect on aerobic tissue metabolism (Tatlis et al., 2008).
Treatment of Refractory Heart Failure
Milrinone lactate has been observed to have a curative effect on refractory heart failure. A study reported improved outcomes in terms of resting heart rate and left ventricular ejection fraction in patients treated with milrinone compared to a control group, indicating its efficacy in treating this condition (Chen Jun-lian, 2014).
Nanoparticle Formulation for Heart-Targeted Drug Delivery
A novel application of milrinone lactate involves its incorporation into albumin nanoparticles for targeted drug delivery in congestive heart failure. This formulation demonstrated improved pharmacokinetics and efficacy in a rat model, suggesting a new approach in delivering inotropic drugs for heart failure treatment (Lomis et al., 2021).
Pharmacodynamics in Pediatric Septic Shock
The pharmacodynamics of milrinone lactate in pediatric septic shock patients have been studied, showing a significant change in cardiac index and systemic vascular resistance index at steady-state plasma concentrations. This study provides insights into the effective dosing and administration of milrinone in pediatric patients with septic shock (Lindsay et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPWEAFIOQCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Milrinone lactate | |
CAS RN |
100286-97-3 | |
Record name | Milrinone lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milrinone lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILRINONE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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